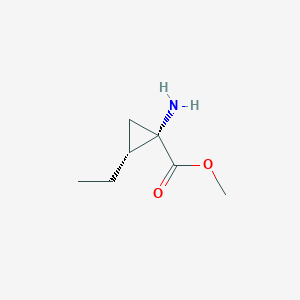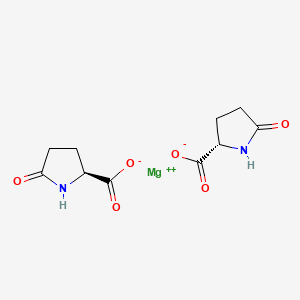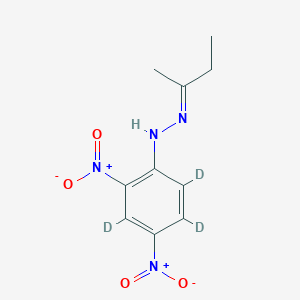
2-Butanone 2,4-Dinitrophenylhydrazone-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Butanone 2,4-Dinitrophenylhydrazone-d3, also known as 2,4-DNP-d3, is a deuterated form of 2-Butanone 2,4-Dinitrophenylhydrazone (2,4-DNP). It is a derivative of 2,4-dinitrophenol (DNP) and is widely used in the field of analytical chemistry. 2,4-DNP-d3 has a wide range of applications in the field of scientific research, including the study of enzyme kinetics and the determination of the structure of proteins.
Applications De Recherche Scientifique
Quantitative Analysis and Isomerization Studies
2-Butanone 2,4-dinitrophenylhydrazone-d3 is utilized in the quantitative analysis of ketones using DNPH in the presence of an acid catalyst. The method's reliability is questioned due to the existence of E- and Z-stereoisomers of 2,4-dinitrophenylhydrazones, which can lead to analytical errors. Studies have demonstrated that acid-catalyzed isomerization and decomposition of ketone-2,4-dinitrophenylhydrazones can occur, affecting the equilibrium of Z/E isomer ratios and the concentration of ketone derivatives. Such findings are crucial for refining analytical techniques and understanding the behavior of these compounds under different conditions (Uchiyama et al., 2007).
Artifact Identification in Chromatographic Analysis
A chemical artifact was identified in the liquid chromatographic analysis of 3-butyn-2-one using the 2,4-dinitrophenylhydrazine method. The study revealed a rearrangement leading to the formation of 3-methyl-1-(2',4'-dinitrophenyl)pyrazol (DNPP), which can coelute with formaldehyde DNPhydrazone, posing challenges for accurate analysis (Vogel et al., 2000).
Carbonyl Analysis in Tobacco Products
The compound is pivotal in analyzing carbonyls in heat-not-burn tobacco products. Carbonyls like acrolein and formaldehyde, known carcinogens, can be qualitatively and quantitatively analyzed by forming 2,4-dinitrophenylhydrazone derivatives. The study highlights the importance of understanding the Z/E isomer ratios and the optimal conditions for analysis to minimize errors and accurately assess the health risks associated with tobacco products (Zhang et al., 2022).
Investigating Fragmentation Patterns
This compound is also important in understanding the fragmentation patterns of carbonyl-2,4-dinitrophenylhydrazone derivatives. Detailed studies of ion formation and fragmentation using labelling with D, 13C, and 15N have shed light on the complex fragmentation patterns observed in mass spectrometry, providing deeper insights into the structural elucidation of these compounds (Kölliker et al., 2001).
Environmental and Industrial Applications
The compound's derivatives are used in environmental monitoring and industrial processes. For instance, it's employed in the quantification of carbonyl compounds in the atmosphere of charcoal plants, reflecting its importance in occupational health and environmental studies. Similarly, its role in the determination of volatile carbonyl compounds in cigarette smoke underlines its significance in public health and regulatory science (Carvalho et al., 2008) (Wang et al., 2005).
Safety and Hazards
2-Butanone 2,4-Dinitrophenylhydrazone-d3 is a controlled product and may require documentation to meet relevant regulations . It may cause skin irritation, serious eye irritation, and respiratory irritation . It’s recommended to avoid breathing dust/fume/gas/mist/vapors/spray, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product .
Mécanisme D'action
Target of Action
“2-Butanone 2,4-Dinitrophenylhydrazone-d3” is a deuterium-labeled version of "2-Butanone 2,4-Dinitrophenylhydrazone" It’s known that such compounds are often used as tracers in drug development processes .
Mode of Action
It’s known that stable heavy isotopes of hydrogen, carbon, and other elements have been incorporated into drug molecules, largely as tracers for quantitation during the drug development process .
Biochemical Pathways
The incorporation of deuterium (a stable isotope of hydrogen) into drug molecules can potentially affect the pharmacokinetic and metabolic profiles of drugs .
Pharmacokinetics
It’s known that deuteration has gained attention because of its potential to affect the pharmacokinetic and metabolic profiles of drugs .
Result of Action
The use of deuterium-labeled compounds can provide valuable insights into the behavior of drug molecules in biological systems .
Action Environment
It’s known that the properties of deuterium-labeled compounds can be influenced by various factors, including temperature and ph .
Analyse Biochimique
Biochemical Properties
It is known that stable heavy isotopes like deuterium can affect the pharmacokinetic and metabolic profiles of drugs
Cellular Effects
Given its potential to affect the pharmacokinetic and metabolic profiles of drugs , it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of action of 2-Butanone 2,4-Dinitrophenylhydrazone-d3 is not well-defined. It is likely that its effects at the molecular level include binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The metabolic pathways involving this compound are not well-characterized. It is possible that it interacts with various enzymes or cofactors and may affect metabolic flux or metabolite levels .
Propriétés
IUPAC Name |
N-[(E)-butan-2-ylideneamino]-2,3,5-trideuterio-4,6-dinitroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O4/c1-3-7(2)11-12-9-5-4-8(13(15)16)6-10(9)14(17)18/h4-6,12H,3H2,1-2H3/b11-7+/i4D,5D,6D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPWSANGSIWAACK-QALFAAJOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-])C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N/N=C(\C)/CC)[N+](=O)[O-])[2H])[N+](=O)[O-])[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
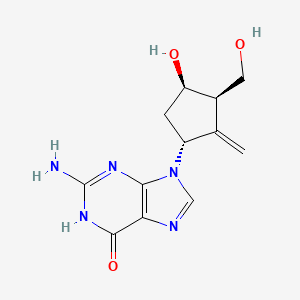
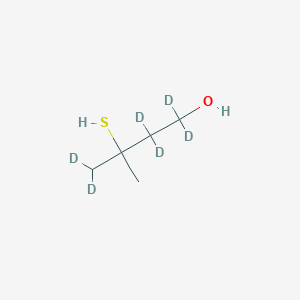
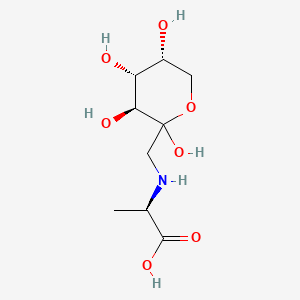


![N-[5-(diethylamino)-1-phenylpentyl]-4-nitrobenzamide](/img/structure/B1147493.png)
